molecular formula C12H17NO2S B7590866 1-(2-Methylsulfonylphenyl)piperidine

1-(2-Methylsulfonylphenyl)piperidine

Cat. No. B7590866
M. Wt: 239.34 g/mol
InChI Key: GXCWTTDNKQFDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylsulfonylphenyl)piperidine, also known as MSPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MSPP possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfonylphenyl)piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(2-Methylsulfonylphenyl)piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
1-(2-Methylsulfonylphenyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. 1-(2-Methylsulfonylphenyl)piperidine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Methylsulfonylphenyl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 1-(2-Methylsulfonylphenyl)piperidine has also been shown to possess a wide range of pharmacological activities, making it a versatile compound for drug development. However, one limitation of 1-(2-Methylsulfonylphenyl)piperidine is its limited solubility in water, which can make it difficult to administer in certain applications.

Future Directions

There are a number of potential future directions for 1-(2-Methylsulfonylphenyl)piperidine research. One area of interest is the development of 1-(2-Methylsulfonylphenyl)piperidine-based drugs for the treatment of cancer. Another potential application of 1-(2-Methylsulfonylphenyl)piperidine is in the development of novel analgesics for the treatment of pain. Additionally, 1-(2-Methylsulfonylphenyl)piperidine could be further studied to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-Methylsulfonylphenyl)piperidine involves the reaction of 2-methylsulfonylbenzaldehyde with piperidine in the presence of a catalyst. This method has been optimized to yield high purity 1-(2-Methylsulfonylphenyl)piperidine with excellent yields. The synthesis is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2-Methylsulfonylphenyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. 1-(2-Methylsulfonylphenyl)piperidine has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCWTTDNKQFDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylsulfonylphenyl)piperidine

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